N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzofuran, thiazole, and benzothiazole moiety
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent.
Industry: It could be used in the development of new materials with specific properties.
Preparation Methods
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimizing these reactions to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran and thiazole rings, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds include other benzofuran, thiazole, and benzothiazole derivatives. What sets N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- Benzofuran derivatives
- Thiazole derivatives
- Benzothiazole derivatives
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c1-25-14-7-4-5-11-9-15(26-17(11)14)13-10-27-20(22-13)23-18(24)19-21-12-6-2-3-8-16(12)28-19/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVAXOSQOUIFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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